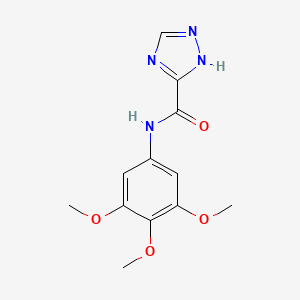

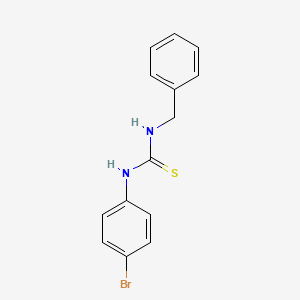

N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related quinazolinone and furamide compounds often involves palladium-catalyzed cyclization or reactions with isocyanates. For instance, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide highlights a method that could potentially be adapted for the synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide (Lindahl et al., 2006). Additionally, the reaction of anthranilamide with isocyanates for the synthesis of dihydro-oxazolo[2,3-b]quinazolin-5-one offers another approach that may be relevant (Chern et al., 1988).

Molecular Structure Analysis

The molecular structure of quinazolinone compounds has been extensively studied. For instance, the synthesis and crystal structure analysis of a new quinazolinone compound provides insights into the structural aspects of these molecules, which could be extrapolated to understand the structure of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide (Yong, 2005).

Chemical Reactions and Properties

Chemical reactions involving quinazolinone derivatives often include electrophilic substitution reactions, cyclization, and interactions with various reagents to form a diverse array of products. The synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, for example, involves multiple steps, including coupling, oxidation, and substitution reactions, which shed light on the chemical behavior of quinazolinone derivatives (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, can be significantly altered through the modification of their molecular structure. The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents demonstrate the impact of structural modifications on the physical properties of these compounds, providing valuable information for understanding the physical properties of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide (Bavetsias et al., 2002).

Chemical Properties Analysis

The chemical properties of quinazolinone compounds, such as reactivity and stability, are influenced by their molecular structure. Investigations into the synthesis and antimicrobial activity of novel N-substituted azetidinone, imidazolidinone, and tetrazole incorporating quinazolin-4(3H)-ones highlight the diverse chemical behavior of these molecules and provide a foundation for understanding the chemical properties of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide (Sahib, 2018).

Applications De Recherche Scientifique

Inhibition of NQO2 and Potential for Chemotherapy and Malaria Treatment

Research indicates that analogues of furan-amidines, similar in structure to N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide, are potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. Modifications to improve solubility and decrease basicity, while maintaining or enhancing inhibitory activity, are key areas of study. The oxazole-amidine analogue, in particular, showed significant inhibition of Plasmodium falciparum growth, suggesting potential applications in malaria therapy (Alnabulsi et al., 2018).

Synthesis of Water-Soluble Analogues for Antitumor Applications

A quinazolin-4-one antitumor agent, CB30865, with a structure related to N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-2-furamide, exhibited high growth-inhibitory activity. Efforts to increase its aqueous solubility led to the synthesis of more water-soluble analogues. These new compounds retained the unique biochemical characteristics of CB30865, including delayed, non-phase specific cell-cycle arrest, and some showed enhanced cytotoxicity, demonstrating the potential for improved in vivo antitumor efficacy (Bavetsias et al., 2002).

Antiviral and Antimicrobial Applications

Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized via microwave technique were evaluated for antiviral activities against a variety of respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome corona viruses. Some derivatives showed significant inhibitory activity, particularly against avian influenza (H5N1), highlighting the potential for the development of new antiviral agents (Selvam et al., 2007). Additionally, novel quinazolinone derivatives demonstrated anti-bacterial and anti-fungal activities, offering a new avenue for the development of antimicrobial agents (Mohamed et al., 2010).

Synthesis of Heterocycles with Anticancer Activity

The reaction of N-(2-(hydrazinecarbonyl)aryl)benzamides with indoline-2,3-diones led to the synthesis of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and quinazolin-4(3H)-ones. These compounds were evaluated for their antitumor activity against various cancer cell lines, with some showing remarkable potency. This research opens new pathways for the development of effective anticancer agents (Alafeefy et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-16-10-13(12-5-2-1-3-6-12)9-15-14(16)11-20-19(21-15)22-18(24)17-7-4-8-25-17/h1-8,11,13H,9-10H2,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBMPKKAIZRNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)